1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol is an organic compound that features a unique structure combining a dithiane ring with a cycloheptene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol typically involves the reaction of 2-phenyl-1,3-dithiane with cycloheptenone under specific conditions. One common method includes the use of a strong base such as n-butyllithium to deprotonate the dithiane, followed by the addition of cycloheptenone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic species. The cycloheptene moiety can undergo ring-opening reactions, leading to the formation of new compounds. The phenyl group can engage in π-π interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
2-Phenyl-1,3-dithiane: Shares the dithiane ring but lacks the cycloheptene moiety.
1-Phenyl-2-(2-phenyl-1,3-dithian-2-yl)ethanone: Contains a similar dithiane structure but with different substituents.
Tert-butyldimethyl(2-phenyl-1,3-dithian-2-yl)silane: Features a dithiane ring with a tert-butyldimethylsilyl group.
Uniqueness: 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol is unique due to the combination of the dithiane ring and the cycloheptene moiety, which imparts distinct reactivity and potential applications. The presence of both a nucleophilic dithiane and an electrophilic cycloheptene allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
66124-75-2 |
---|---|
Molecular Formula |
C17H22OS2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-dithian-2-yl)cyclohept-2-en-1-ol |
InChI |
InChI=1S/C17H22OS2/c18-16(11-6-1-2-7-12-16)17(19-13-8-14-20-17)15-9-4-3-5-10-15/h3-6,9-11,18H,1-2,7-8,12-14H2 |
InChI Key |
MKOWZHXNSDWECM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C=CC1)(C2(SCCCS2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.